
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Synthesis in Dye Production
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide serves as an intermediate in the production of azo disperse dyes. A novel Pd / C catalyst with high activity, high selectivity, and good stability has been used for its production, offering a greener synthesis method (Zhang Qun-feng, 2008).
Structural Analysis
The structural analysis of similar compounds to this compound, like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, reveals insights into molecular interactions. These studies help in understanding their behavior in various chemical and biological systems (N. Boechat et al., 2011).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, such as this compound, have been studied for their role in inhibiting fatty acid synthesis in green algae. This insight is crucial for developing herbicides and understanding their environmental impact (H. Weisshaar & P. Böger, 1989).
Antimicrobial Activity
Research has shown that derivatives of this compound, like thiazolidinone and acetidinone derivatives, exhibit significant antimicrobial activities against various micro-organisms, demonstrating their potential in pharmaceutical applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding in compounds like 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides provides valuable insights into the chemical behavior of related compounds like this compound (B. Narayana et al., 2016).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into the toxicological profiles and environmental fate of related compounds, including this compound (S. Coleman et al., 2000).
Kinetics and Mechanisms of Hydrolysis
The study of kinetics and mechanisms of hydrolysis, isomerization, and cyclization of compounds similar to this compound provides essential information on the stability and reactivity of such compounds in different environments (Maurice Fleury Bernard et al., 1986).
Antimalarial Activity
Research into related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, for their antimalarial activity, provides a basis for exploring similar potential in this compound derivatives (L. M. Werbel et al., 1986).
Enzyme Inhibition Studies
Studies on compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, which are structurally related to this compound, reveal their activity against enzymes like acetylcholinesterase, providing insights into their therapeutic potential (A. Rehman et al., 2013).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKNLITGUXUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
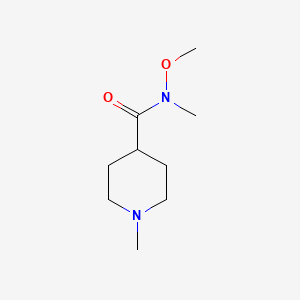
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
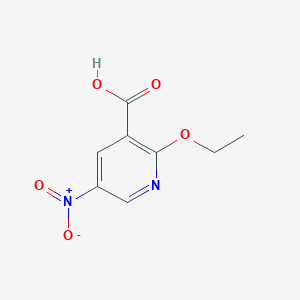
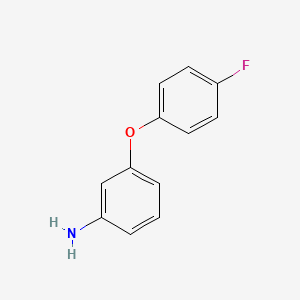
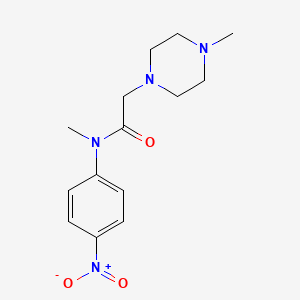
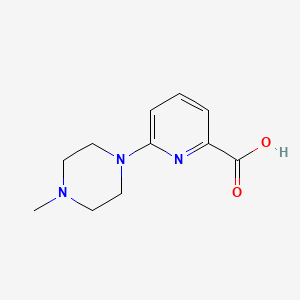

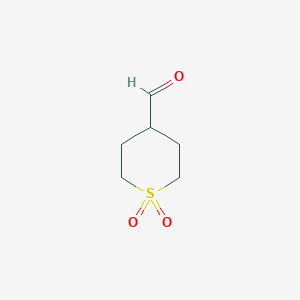

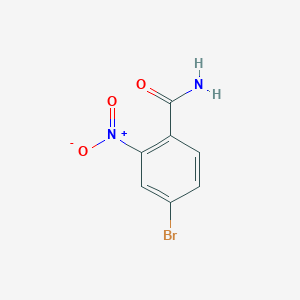



![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
